molecular formula C14H8F4O2 B595605 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261824-93-4

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No. B595605
M. Wt: 284.21
InChI Key: HLPGMAWEYLCBPT-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261824-93-4 . It has a molecular weight of 284.21 and its IUPAC name is 5-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has a molecular weight of 284.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Fluorinated Compounds : Fluorinated benzoic acids, including compounds similar to 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, are key intermediates in synthesizing biologically active compounds. For instance, fluorinated naphthoic acids have been synthesized for their potential applications in various biological activities (Tagat et al., 2002).

  • Structure and Magnetic Properties : The synthesis of a linear trinuclear cobalt cluster using a fluorinated benzoic acid derivative has been studied. This research highlights the structural and magnetic properties of the compound, demonstrating the role of fluorinated benzoic acids in transferring magnetic interactions (Li et al., 2014).

Materials Science and Polymer Chemistry

  • Polymer Synthesis : A new trifluoromethyl-activated trifluoro monomer, related to the 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid structure, has been used in the synthesis of hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and unique branching properties, indicating potential applications in advanced materials science (Banerjee et al., 2009).

Biochemical Applications

  • Fluorine in Metabolic Pathways : The metabolic fate of fluorinated benzoic acids, including compounds structurally related to 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, has been extensively studied. These studies provide insights into how fluorinated compounds are processed in biological systems and their potential impact on drug metabolism and biochemical pathways (Ghauri et al., 1992).

  • Synthesis of Biologically Active Molecules : Research has shown that fluorinated benzoic acids can be used in the synthesis of novel biologically active molecules. These findings suggest a wide range of potential applications in pharmaceuticals and drug discovery (Holla et al., 2003).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGMAWEYLCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691165
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

CAS RN

1261824-93-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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